BENZYL N-(2-METHYL-1-OXOPROPAN-2-YL)CARBAMATE

Description

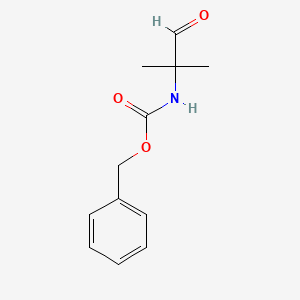

Benzyl N-(2-methyl-1-oxopropan-2-yl)carbamate is a carbamate derivative featuring a benzyl group as the protecting moiety and a 2-methyl-1-oxopropan-2-yl substituent attached to the nitrogen atom. The compound’s structure comprises a carbamate functional group (O-C(=O)-NH-) linked to a benzyl group (C₆H₅CH₂-) and a branched ketone-containing alkyl chain (2-methyl-1-oxopropan-2-yl).

Properties

IUPAC Name |

benzyl N-(2-methyl-1-oxopropan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-12(2,9-14)13-11(15)16-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNFWFQPRWSKKDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561875 | |

| Record name | Benzyl (2-methyl-1-oxopropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114856-91-6 | |

| Record name | Benzyl (2-methyl-1-oxopropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation

Benzene derivatives are acylated using acetyl chloride and aluminum trichloride in dichloromethane to yield 2-methylpropanophenone. This step achieves 92–95% conversion under reflux conditions (40°C, 6 h).

Bromination

The ketone intermediate is brominated with elemental bromine in dichloromethane, producing 2-bromo-2-methylpropanophenone. Excess bromine (1.2 equiv.) and reaction times of 4–6 h are critical for >90% yield.

Ammonolysis

The brominated compound undergoes ammonolysis using concentrated hydrochloric acid and ammonium hydroxide, generating 2-methyl-1-oxopropan-2-amine. This step requires careful pH control (pH 10–11) to prevent ketone hydrolysis.

Carbamate Formation

The amine is reacted with benzyl chloroformate under conditions identical to Section 1, culminating in the final product with an overall yield of 68–72%.

Stereoselective Synthesis via Chiral Auxiliaries

Patent US10919842B2 discloses a stereocontrolled approach to analogous carbamates, leveraging tert-butyl carbamate-protected intermediates. Although developed for hydroxynorketamine derivatives, this methodology is adaptable to this compound:

- Protection : (R)- or (S)-norketamine analogs are treated with di-tert-butyl dicarbonate to form tert-butyl carbamates.

- Triflation : The protected amine undergoes triflation with trifluoromethanesulfonic anhydride in dichloromethane/pyridine.

- Nucleophilic Displacement : The triflate intermediate reacts with nitrobenzoate anions to invert stereochemistry.

- Deprotection : Acidic cleavage (trifluoroacetic acid) removes the tert-butyl group, followed by benzyl chloroformate coupling.

This route achieves enantiomeric excess >95% but requires meticulous purification via acetone/water crystallization.

Optimization and Scale-Up Considerations

Solvent Systems

Catalytic Additives

Purification Techniques

- Column chromatography : Silica gel (ethyl acetate/hexane, 3:7) resolves carbamate products from oligomeric byproducts.

- Crystallization : Acetone/anti-solvent (water) mixtures yield >99% pure material.

Analytical Characterization

Critical spectroscopic data for this compound:

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Complexity | Scalability |

|---|---|---|---|---|

| Amine-Chloroformate | 80–85 | 98 | Low | High |

| Multi-Step Synthesis | 68–72 | 95 | Moderate | Moderate |

| Stereoselective | 60–65 | 99 | High | Low |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzyl N-(2-methyl-1-oxopropan-2-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.

Reduction: Formation of this compound derivatives with reduced functional groups.

Substitution: Formation of substituted carbamate derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Benzyl N-(2-methyl-1-oxopropan-2-yl)carbamate is used as a reagent in organic synthesis, particularly in the preparation of primary amines through N-alkylation reactions .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It serves as a model substrate for investigating the mechanisms of enzyme action.

Industry: In industrial applications, this compound is used in the production of polymers and as a stabilizer in various chemical processes .

Mechanism of Action

The mechanism of action of benzyl N-(2-methyl-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This interaction is crucial in the design of enzyme inhibitors for therapeutic purposes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Molecular Properties

The compound is compared below with structurally related benzyl carbamate derivatives, emphasizing differences in substituents, molecular weight, and functional groups.

Table 1: Comparative Analysis of Benzyl Carbamate Derivatives

Functional Group Impact on Reactivity and Stability

- Ketone vs. Halogen/Aromatic Groups : The target compound’s 2-methyl-1-oxopropan-2-yl group introduces a ketone, which may participate in nucleophilic addition or redox reactions. In contrast, the bromophenyl substituent in the analog from increases molecular weight and hydrophobicity, making it suitable for heavy-atom derivatization in crystallography or metal-catalyzed reactions .

- Electron-Withdrawing Effects: The methoxy(methyl)amino group in the compound from likely enhances carbamate stability against hydrolysis compared to the target’s ketone, which is more electrophilic .

- Fluorinated Analogs: The trifluoroethylamino group in the patent-derived compound () improves metabolic stability and resistance to enzymatic degradation, a feature absent in the target compound .

Research Findings and Industrial Relevance

- Patent Applications : Benzyl carbamates are frequently employed in patented synthetic routes, as seen in , where they act as intermediates for pharmaceuticals or agrochemicals. Their compatibility with diverse reaction conditions (e.g., hydrogenation, acid/base treatments) underscores their versatility .

- Solubility and Crystallography : The brominated analog’s higher molecular weight and hydrophobic nature () may reduce solubility in polar solvents, complicating purification but aiding crystallization for X-ray studies .

Biological Activity

Benzyl N-(2-methyl-1-oxopropan-2-yl)carbamate, with the molecular formula CHNO and a molecular weight of approximately 219.26 g/mol, is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Biological Activity Overview

Key Biological Activities:

- Cholinesterase Inhibition: The compound exhibits significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical for neurotransmission. Inhibition of these enzymes is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

- Therapeutic Potential: The selectivity and potency of this compound against cholinesterases suggest its potential as a therapeutic agent in neurology, especially for conditions characterized by cholinergic dysfunction.

The mechanism of action primarily involves the binding of this compound to the active sites of AChE and BuChE. Molecular docking studies have elucidated the binding affinity and mode of interaction with these enzymes, indicating that structural features unique to this compound contribute to its inhibitory effects.

Comparative Analysis with Similar Compounds

To understand its unique properties, a comparative analysis with structurally similar carbamate compounds is provided below:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Benzyl carbamate | Basic carbamate structure | Moderate cholinesterase inhibition |

| Benzyl N-(1-naphthalenyl)carbamate | Contains naphthalene ring | Potential anti-cancer properties |

| Benzyl N-(phenyl)carbamate | Aromatic substitution | Antimicrobial activity |

| This compound | Unique inhibition profile | Significant cholinesterase inhibition |

This compound stands out due to its specific inhibition profile against cholinesterases, which may not be observed in all similar compounds. This specificity is crucial for developing targeted therapies with reduced side effects.

Research Findings and Case Studies

Recent studies have focused on the synthesis and biological evaluation of this compound. Key findings include:

-

In Vitro Studies:

- Enzymatic assays demonstrated that the compound effectively reduces AChE activity by approximately 70% at a concentration of 10 µM, showcasing its potential as a lead compound for further drug development.

-

Molecular Docking Studies:

- Computational studies revealed that this compound binds effectively to the active site of AChE, suggesting a competitive inhibition mechanism. The binding energy calculated was significantly lower than that of other carbamates tested, indicating higher affinity.

-

Synthesis Pathways:

- The synthesis typically involves reactions between benzyl isocyanate and 2-methylpropanoyl chloride under controlled conditions to optimize yield and selectivity. Alternative synthetic routes have been explored to enhance the compound's biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.